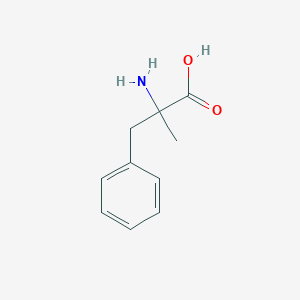

Isopropyl 2-aminoacetate hydrochloride

Übersicht

Beschreibung

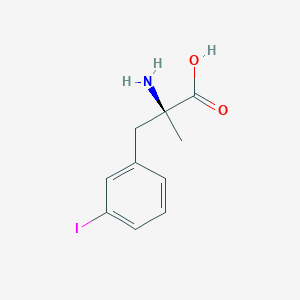

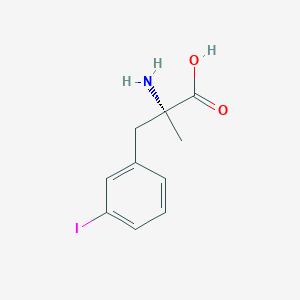

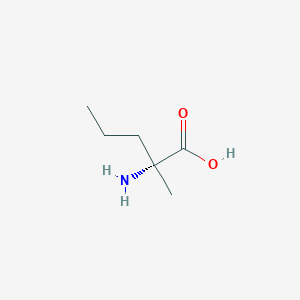

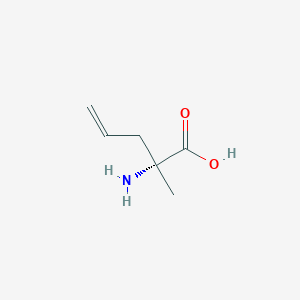

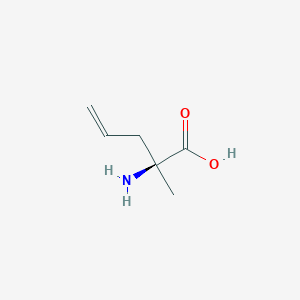

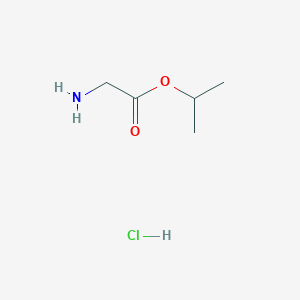

Isopropyl 2-aminoacetate hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It is used in various research and industrial applications .

Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . The average mass of the molecule is 153.607 Da, and the monoisotopic mass is 153.055649 Da .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 153.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions in Organic Chemistry

Synthesis of Aminoacetals : Shostakovsky, Chekulaeva, and Gershtein (1952) explored the synthesis of aminoacetals, including β-aminoethyl isopropyl acetal, highlighting the importance of reaction conditions for yields and stability. These aminoacetals, containing primary, secondary, and tertiary amino groups, offer valuable insights for the synthesis of compounds like isopropyl 2-aminoacetate hydrochloride (Shostakovsky, Chekulaeva, & Gershtein, 1952).

Esterification of N-Protected Amino Acids : Thierry, Yue, and Potier (1998) investigated the use of 2-phenylisopropyl and t-butyl trichloroacetimidates as reagents for the esterification of N-protected amino acids under mild neutral conditions. This research demonstrates the potential application of isopropyl-based compounds in the synthesis of complex organic molecules (Thierry, Yue, & Potier, 1998).

Biochemical Applications

Determination of D-Amino Acids : Liardon, Ledermann, and Ott (1981) developed a method using deuterated hydrochloric acid for the accurate determination of d-amino acids in protein samples. This method, involving gas chromatography and mass spectrometry, can potentially utilize derivatives of isopropyl aminoacetate for identifying and quantifying amino acids (Liardon, Ledermann, & Ott, 1981).

Inhibition of Mitogenic Stimulation of Lymphocytes : Blitstein‐Willinger and Diamantstein (1978) studied the effects of Isoptin, a compound containing an isopropyl amino group, on lymphocytes. This research could provide a framework for understanding how this compound may interact with cellular processes (Blitstein‐Willinger & Diamantstein, 1978).

Miscellaneous Applications

Solid-State Stability in Pharmaceuticals : Irwin and Iqbal (1991) explored the solid-state stability of solvated excipients in pharmaceuticals, which could be relevant for understanding the stability of this compound in various formulations (Irwin & Iqbal, 1991).

Enzymatic Kinetic Resolution of Chiral Amines : Olah et al. (2018) researched the use of isopropyl esters of 2-alkoxyacetic acids as acylating agents in the kinetic resolution of racemic amines. This study's findings could inform the use of this compound in similar chemical processes (Olah et al., 2018).

Wirkmechanismus

Safety and Hazards

Isopropyl 2-aminoacetate hydrochloride is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas or outdoors .

Eigenschaften

IUPAC Name |

propan-2-yl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(2)8-5(7)3-6;/h4H,3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKCIXXGQRZHRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930733 | |

| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14019-62-6 | |

| Record name | Propan-2-yl glycinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.